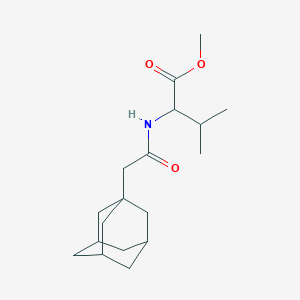

methyl N-(1-adamantylacetyl)valinate

Vue d'ensemble

Description

Methyl N-(1-adamantylacetyl)valinate, also known as MAV, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MAV belongs to the class of compounds known as N-acetylated α-amino acid derivatives and has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties.

Applications De Recherche Scientifique

- Methyl N-(1-adamantylacetyl)valinate has shown promise as an antiviral agent. Researchers have explored its activity against specific viruses, such as influenza and herpes simplex virus (HSV). The adamantane scaffold contributes to its antiviral properties by interfering with viral entry and replication .

- Incorporating adamantane derivatives into drug delivery systems enhances stability and controlled release. Methyl N-(1-adamantylacetyl)valinate could serve as a building block for designing targeted drug carriers. Its hydrophobic nature and valine moiety allow for specific interactions with biological membranes .

- The valine component in this compound makes it suitable for designing peptide mimetics. Researchers have explored its use in mimicking specific peptide sequences, such as those involved in protein-protein interactions or enzyme inhibition. These mimetics can have applications in drug discovery and development .

- Adamantane derivatives contribute to the synthesis of novel materials. Methyl N-(1-adamantylacetyl)valinate could be incorporated into polymers, coatings, or nanocomposites. Its rigid structure and functional groups may impart unique properties, such as improved mechanical strength or thermal stability .

- Chiral adamantane derivatives play a crucial role in asymmetric catalysis. Researchers have explored their use as ligands in transition metal-catalyzed reactions. Methyl N-(1-adamantylacetyl)valinate could serve as a chiral auxiliary or ligand, enabling enantioselective transformations .

- The valine moiety suggests potential as a prodrug strategy. By masking the active compound (e.g., an antiviral or anticancer agent) with methyl N-(1-adamantylacetyl)valinate, researchers can enhance solubility, bioavailability, and tissue targeting. Upon enzymatic cleavage, the active drug is released .

Antiviral Agents

Drug Delivery Systems

Peptide Mimetics

Materials Science

Chiral Catalysts

Pharmaceutical Prodrugs

Mécanisme D'action

Target of Action

The primary targets of “methyl N-(1-adamantylacetyl)valinate” are currently unknown

Mode of Action

methyl ester), the amino acid side chain (valine vs tert-leucine), the core ring system (indole vs indazole), and the N-alkyl side chain (cyclohexyl methyl vs pentyl vs 5-fluoropentyl vs. 4-fluorobenzyl) showed distinct differences of metabolic dehalogenation, dehydrogenation, formation of dihydrodiols, hydrolysis, hydroxylation, and N-dealkylation .

Biochemical Pathways

It’s known that compounds containing a methyl tert-leucinate side chain generally showed the highest metabolic reaction abundances .

Pharmacokinetics

It’s known that most synthetic cannabinoid receptor agonists (scs) are highly lipophilic compounds and are extensively metabolized prior to renal excretion . Hence, for drug detection in urine samples, the major metabolites of new compounds have to be identified first .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “methyl N-(1-adamantylacetyl)valinate”. For instance, diet is the main source of methyl groups for methylation reactions . .

Propriétés

IUPAC Name |

methyl 2-[[2-(1-adamantyl)acetyl]amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-11(2)16(17(21)22-3)19-15(20)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14,16H,4-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYGUFUCPBNAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)

![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)

![2-(2-chlorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061673.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061674.png)

![4-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4061686.png)

![3,4-dimethoxy-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4061691.png)

![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide](/img/structure/B4061716.png)

![N-{[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4061717.png)

![2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061718.png)

![N-(2,3-dichlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4061721.png)

![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-benzyl-methanesulfonamide](/img/structure/B4061729.png)

![5-[(2-methoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4061751.png)

![3-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061754.png)